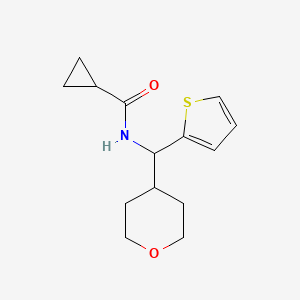

N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

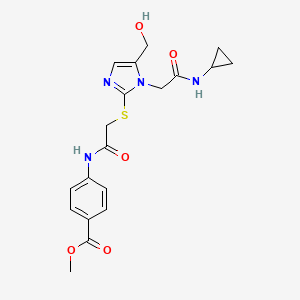

Vue d'ensemble

Description

Molecular Structure Analysis

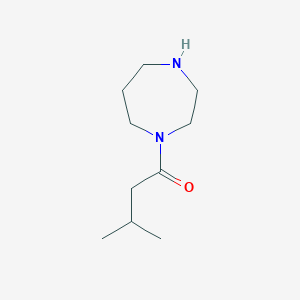

The molecular structure of this compound can be inferred from its name. It likely contains a cyclopropane ring (a three-membered carbon ring) attached to a carboxamide group. Additionally, it has a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing one oxygen atom) and a thiophen-2-yl group (a five-membered ring containing one sulfur atom) .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of polar functional groups like carboxamide would likely make it somewhat polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

1. Development in Organic Synthesis

Palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions was applied to synthesize a former antiasthma drug candidate, highlighting the utility of this compound in complex organic synthesis processes (Norris & Leeman, 2008).

2. Heterocyclic Compound Synthesis

The compound has been used in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which serve as precursors for various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, and triazine derivatives (Mohareb et al., 2004).

3. Antitumor Applications

It's involved in the synthesis of heterocyclic derivatives with potential antitumor activities. These derivatives have shown high inhibitory effects in vitro against various human cancer cell lines (Shams et al., 2010).

4. Antisecretory and Antiulcer Activities

Derivatives of this compound have been synthesized and tested for their antisecretory and antiulcer activities, showcasing its potential in the development of new therapeutic agents (Aloup et al., 1987).

5. Anticancer Drug Development

The compound has been used in the synthesis of new pyrazole derivatives as inhibitors of cell cycle kinases, indicating its role in the development of new anticancer drugs (Nițulescu et al., 2015).

6. Microwave-Assisted Synthesis

It has been utilized in microwave-assisted synthesis methods, indicating its adaptability to modern, efficient synthetic techniques (Hu et al., 2011).

7. [3+3] Annulation Processes

The compound plays a role in the synthesis of tetrasubstituted thiophenes, demonstrating its utility in innovative synthetic strategies (Sathishkannan & Srinivasan, 2014).

8. Ring-Opening Reactions

It has been used in studies focusing on the ring-opening reactions of cyclopropanes, which are crucial in various synthetic applications (Yamashita et al., 1995).

9. Synthesis of Schiff Base Ligands

Research involving this compound also includes the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis (Yu et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target the κ-opioid receptor (kor) .

Mode of Action

Compounds with similar structures have been reported to act as antagonists at the kor . Antagonists bind to receptors but do not activate them. Instead, they block the receptor and prevent it from binding with other substances.

Biochemical Pathways

Kor antagonists generally work by blocking the action of kappa opioids, which are involved in pain perception, stress response, and mood regulation .

Pharmacokinetics

A similar compound, cym-53093 (btrx-335140), has been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

Kor antagonists like cym-53093 (btrx-335140) have been reported to show potent efficacy in antagonizing mouse kor agonist-induced prolactin secretion and tail-flick analgesia .

Propriétés

IUPAC Name |

N-[oxan-4-yl(thiophen-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(11-3-4-11)15-13(12-2-1-9-18-12)10-5-7-17-8-6-10/h1-2,9-11,13H,3-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLWRFVATUTNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(C2CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)

![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)